molecular formula C11H18O4 B8338516 1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid

1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid

Cat. No.: B8338516
M. Wt: 214.26 g/mol
InChI Key: VVSAYHWSWJIDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-5-7-6-11(7,8(12)13)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)

InChI Key

VVSAYHWSWJIDKR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of Step 1 (18.3 g, 67.8 mmol) was added to a suspension of potassium tert-butoxide (33.55 g, 299.0 mmol) in dry ether (500 mL) at 0° C., followed by H2O (1.35 mL, 75.0 mmol) and was vigorously stirred overnight at rt. The reaction mixture was poured in a mixture of ice and water and washed with ether (3×). The aqueous layer was acidified with a 10% aq. citric acid solution at 0° C. and extracted with EtOAc (3×). The combined organic layers were washed with water (2×), brine, dried (MgSO4) and concentrated in vacuo to afford the titled product as a pale yellow oil (10 g, 46.8 mmol, 69% yield).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
33.55 g
Type
reactant
Reaction Step One
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Quantity
500 mL
Type
solvent
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Name
Quantity
1.35 mL
Type
solvent
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

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